4-chloro-2-methylnicotinonitrile physical and chemical properties
4-chloro-2-methylnicotinonitrile physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-2-methylnicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of experimental data for this specific molecule, this document synthesizes known information with data from structurally related compounds to offer a robust technical resource. All data presented herein is supported by in-text citations, with a complete reference list provided.
Introduction
4-chloro-2-methylnicotinonitrile, with the CAS number 1261487-92-6, is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and functional materials due to its electronic properties and ability to participate in hydrogen bonding. The presence of a chloro group, a methyl group, and a nitrile group on this scaffold imparts a unique combination of reactivity and functionality, making it a valuable intermediate for further chemical modifications. Understanding its core physical and chemical characteristics is paramount for its effective utilization in research and development.
Molecular Structure and Identification
The molecular structure of 4-chloro-2-methylnicotinonitrile is characterized by a pyridine ring substituted at the 2, 3, and 4 positions.
Caption: Chemical structure of 4-chloro-2-methylnicotinonitrile.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-chloro-2-methylpyridine-3-carbonitrile |
| CAS Number | 1261487-92-6[1] |
| Molecular Formula | C₇H₅ClN₂[1] |
| Molecular Weight | 152.58 g/mol [1] |
| Canonical SMILES | CC1=C(C(=NC=C1)Cl)C#N |
| InChI Key | Not available |
Physical Properties
Table 2: Physical Properties of 4-chloro-2-methylnicotinonitrile and Its Isomers
| Property | 4-chloro-2-methylnicotinonitrile | 4-Chloro-3-methyl-pyridine-2-carbonitrile (Isomer) | 2-chloro-4-methylpyridine-3-carbonitrile (Isomer) |
| CAS Number | 1261487-92-6 | 120945-58-4 | 65169-38-2 |
| Melting Point | Data not available | 65-69 °C | 109-110 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Appearance | Data not available | White to pale yellow crystalline powder | Crystalline material |
| Solubility | Data not available | Slightly soluble in water, soluble in organic solvents | Data not available |
The significant difference in the melting points of the two isomers suggests that the position of the substituents on the pyridine ring has a substantial impact on the crystal lattice energy and intermolecular forces. It is plausible that the melting point of 4-chloro-2-methylnicotinonitrile also falls within a similar range, but experimental verification is required.
Chemical Properties and Reactivity
The reactivity of 4-chloro-2-methylnicotinonitrile is dictated by the interplay of its functional groups.
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Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of basicity and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing nitrile and chloro groups.
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Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic displacement. Reactions with nucleophiles such as amines, alkoxides, and thiols are anticipated, providing a straightforward method for introducing further diversity into the molecule. The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the adjacent nitrile group.
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Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.
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Methyl Group: The methyl group is generally less reactive but can potentially undergo oxidation under harsh conditions.
A study on the related compound, 4,6-diaryl-2-bromonicotinonitriles, demonstrated that the halogen at the 2-position readily reacts with hydrazine hydrate to form 2-hydrazinylnicotinonitriles.[2] This suggests that the chlorine at the 4-position in 4-chloro-2-methylnicotinonitrile would also be susceptible to nucleophilic substitution.
Synthesis
A patented method for the synthesis of the isomer, 2-chloro-4-methyl nicotinonitrile, involves a two-step process starting from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile.[3] The process includes a condensation reaction followed by a chlorinating ring-closure using phosphorus oxychloride and phosphorus pentachloride.[3] While this specific patent addresses an isomer, similar synthetic strategies involving the construction of the pyridine ring followed by chlorination are likely applicable for the synthesis of 4-chloro-2-methylnicotinonitrile.
Caption: General synthesis strategy for a chloromethylnicotinonitrile isomer.
Spectroscopic Analysis
Detailed experimental spectroscopic data for 4-chloro-2-methylnicotinonitrile is not widely published. The following represents predicted data based on the analysis of its functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro, methyl, and nitrile substituents. A patent for the isomer 2-chloro-4-methylpyridine-3-carbonitrile reports the following ¹H NMR data (in DMSO-d₆): a singlet for the methyl protons at 2.56 ppm, a broad singlet for one aromatic proton at 7.6 ppm, and a multiplet for the other aromatic proton at 8.56 ppm.
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¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the sp² carbons of the pyridine ring, the sp³ carbon of the methyl group, and the sp carbon of the nitrile group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile stretch) | 2220 - 2240 |
| C=C, C=N (Aromatic ring stretch) | 1400 - 1600 |
| C-Cl (Stretch) | 600 - 800 |
| C-H (Aromatic stretch) | 3000 - 3100 |
| C-H (Methyl stretch) | 2850 - 2960 |
An experimental study on the related compound 4-chloro-2-methylbenzonitrile recorded the FT-IR spectrum and assigned the vibrational frequencies.[4] The C≡N stretching vibration was a prominent feature.[4]
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 152. An isotopic peak (M+2) at m/z 154 with approximately one-third the intensity of the molecular ion peak will be characteristic due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the chloro, methyl, or nitrile groups.
Safety and Handling
Specific safety data for 4-chloro-2-methylnicotinonitrile is not available. However, based on the data for structurally similar compounds, it should be handled with care. For instance, 4-chloro-2-methoxynicotinonitrile is classified as acutely toxic if swallowed.[5] General laboratory safety precautions should be followed.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
4-chloro-2-methylnicotinonitrile is a substituted pyridine derivative with significant potential as a building block in synthetic chemistry. While a comprehensive set of experimentally determined physical and chemical data is not yet available, this guide has provided a detailed overview based on its molecular structure and data from closely related compounds. The presence of multiple reactive sites—the pyridine ring, the chloro group, and the nitrile group—offers a rich landscape for chemical modification. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in the development of novel pharmaceuticals and materials.
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IJTSRD. FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile.
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MassBank. 4-METHYL-2-PENTANONE; EI-B; MS.
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PubChem. 4-Chloro-2-methylbenzonitrile.
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Sigma-Aldrich. 4-Chloro-2-methoxynicotinonitrile.
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BLD Pharm. 6-Amino-2-chloro-4-methylnicotinonitrile.
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Sigma-Aldrich. 2-Chloro-4-methyl-nicotinonitrile.
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MDPI. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.
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Sigma-Aldrich. 2,6-Dichloro-4-methylnicotinonitrile.
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European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile.
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ChemicalBook. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis.
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J&K Scientific LLC. 2-Chloro-4-methylnicotinonitrile.
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Santa Cruz Biotechnology. 2-Chloro-4-methyl-nicotinonitrile.
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PubChem. 6-Chloro-2-methylnicotinonitrile.
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NIST WebBook. 4-Chloro-2-nitrobenzonitrile.
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ChemicalBook. 4-Chloro-2-nitroanisole(89-21-4) 13C NMR spectrum.
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